1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(3,4-dimethylphenyl)piperazine 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(3,4-dimethylphenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 898645-14-2
VCID: VC0352027
InChI: InChI=1S/C20H22N2O3/c1-14-3-5-17(11-15(14)2)21-7-9-22(10-8-21)20(23)16-4-6-18-19(12-16)25-13-24-18/h3-6,11-12H,7-10,13H2,1-2H3
SMILES: CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4g/mol

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(3,4-dimethylphenyl)piperazine

CAS No.: 898645-14-2

Main Products

VCID: VC0352027

Molecular Formula: C20H22N2O3

Molecular Weight: 338.4g/mol

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(3,4-dimethylphenyl)piperazine - 898645-14-2

CAS No. 898645-14-2
Product Name 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(3,4-dimethylphenyl)piperazine
Molecular Formula C20H22N2O3
Molecular Weight 338.4g/mol
IUPAC Name 1,3-benzodioxol-5-yl-[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C20H22N2O3/c1-14-3-5-17(11-15(14)2)21-7-9-22(10-8-21)20(23)16-4-6-18-19(12-16)25-13-24-18/h3-6,11-12H,7-10,13H2,1-2H3
Standard InChIKey UCVGIZQRRBKRBO-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C
Canonical SMILES CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C
PubChem Compound 20105533
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator